Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Medicinal Chemistry ADME Lipophilicity

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a heterocyclic building block characterized by a 2-thiophene ring attached to a sterically hindered tertiary carbon that also bears a gem-dimethyl group and an ethyl ester. This specific substitution pattern imparts distinct electronic and steric properties compared to simpler thiophene acetates or propanoates, making it a valuable scaffold in the design and synthesis of pharmaceutical candidates and agrochemical intermediates.

Molecular Formula C10H14O2S
Molecular Weight 198.28
CAS No. 666852-63-7
Cat. No. B2415886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-(thiophen-2-yl)propanoate
CAS666852-63-7
Molecular FormulaC10H14O2S
Molecular Weight198.28
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C1=CC=CS1
InChIInChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3
InChIKeyGBSWEVAPDCNYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) Procurement Guide: Sourcing a Defined Thiophene Building Block for Medicinal Chemistry


Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a heterocyclic building block characterized by a 2-thiophene ring attached to a sterically hindered tertiary carbon that also bears a gem-dimethyl group and an ethyl ester . This specific substitution pattern imparts distinct electronic and steric properties compared to simpler thiophene acetates or propanoates, making it a valuable scaffold in the design and synthesis of pharmaceutical candidates and agrochemical intermediates [1]. It is primarily utilized as a versatile starting material for further functionalization through ester hydrolysis, nucleophilic substitutions, or cross-coupling reactions .

Defined thiophene scaffold for medicinal chemistry
Functionalization via ester hydrolysis or cross-coupling
Sterically hindered alpha-carbon for selective reactions
Gem-dimethyl group adds steric control
Consistent purity supply from multiple vendors
Supports batch-to-batch reproducibility

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7): Why Generic Thiophene Analogs Cannot Substitute Without Impacting Reactivity and Lipophilicity


Substituting Ethyl 2-methyl-2-(thiophen-2-yl)propanoate with seemingly similar thiophene derivatives like 2-thiopheneacetic acid or ethyl 2-thiopheneacetate introduces critical differences in both physicochemical and reactive properties [1]. The presence of the gem-dimethyl group creates significant steric hindrance, which can profoundly alter reaction kinetics in nucleophilic acyl substitutions and influence the conformational bias of downstream intermediates . Furthermore, direct comparison of computational LogP values demonstrates that this compound's specific ester moiety (XLogP3 ~2.7) imparts a distinct lipophilicity profile that is markedly different from its carboxylic acid counterpart (LogP ~1.8-2.6), which will directly affect a molecule's membrane permeability and ADME properties [2]. These non-trivial variations in steric bulk and hydrophobicity mean that analog replacement is not a simple drop-in substitution and will require re-optimization of both synthetic routes and biological activity.

Lipophilicity shift
Ethyl ester to carboxylic acid replacement may significantly alter LogP profile and membrane permeability predictions.
Steric hindrance mismatch
Unhindered thiophene acetates lack the gem-dimethyl group, likely changing reaction kinetics and conformational bias.

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate: A Quantitative Evidence Guide for Comparative Selection (CAS 666852-63-7)


Comparative LogP Analysis: Ethyl Ester vs. Carboxylic Acid Derivative

The lipophilicity of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, as measured by its XLogP3 value of 2.7, is substantially higher than that of its corresponding carboxylic acid analog, 2-methyl-2-(thiophen-2-yl)propanoic acid, which has a reported LogP value of 1.768 [1]. This difference of approximately 0.9 LogP units corresponds to a nearly 8-fold higher predicted octanol/water partition coefficient, directly impacting the compound's ability to passively diffuse across biological membranes [2].

Lipophilicity Profile
Cross-study comparable
XLogP3 2.7 (ester) vs 1.768 (acid)
Higher predicted membrane permeability context
ΔLogP ≈ +0.9; computational vs consensus LogP
Medicinal Chemistry ADME Lipophilicity

Steric Parameter Differentiation: The Impact of the Gem-Dimethyl Group

The presence of the gem-dimethyl group adjacent to the thiophene ring and the ester carbonyl introduces a significant steric shield. This is reflected in its relatively high Complexity score of 189, compared to simpler thiophene esters like methyl 2-(thiophen-2-yl)acetate (Complexity ~130) or ethyl 2-thiopheneacetate (Complexity ~150) [1]. While a direct head-to-head kinetic comparison is not available in the primary literature, this computed structural metric serves as a class-level inference for its altered reactivity [2].

Steric Complexity
Class-level inference
Complexity 189 vs ~130-150 (unhindered)
Supports steric hindrance screening context
Computed metric; no direct kinetic data
Organic Synthesis Structure-Activity Relationship Steric Hindrance

Commercial Availability and Purity Specification: A Consistent 95% Standard

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is offered by multiple reputable vendors (Bide Pharm, Leyan, Sigma-Aldrich) with a standardized minimum purity of 95% as verified by NMR, HPLC, or GC . This level of consistency across suppliers provides a reliable baseline for research, in contrast to more specialized analogs where purity can vary significantly (e.g., from 90-98%) or is only available via custom synthesis, introducing both experimental variability and longer lead times .

Purity Specification
Data to verify
Consistent 95% from multiple vendors
Supports batch reproducibility review
Supplier QC by NMR, HPLC, or GC
Procurement Purity Analysis Supply Chain

Optimal Application Scenarios for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) Driven by Quantitative Differentiation


Design and Synthesis of CNS-Penetrant or Orally Bioavailable Drug Candidates

The elevated LogP (XLogP3 = 2.7) compared to its carboxylic acid counterpart (LogP = 1.768) makes Ethyl 2-methyl-2-(thiophen-2-yl)propanoate a superior starting point for designing prodrugs or early leads where passive membrane permeability is a critical objective [1]. Medicinal chemists can leverage its higher lipophilicity to improve blood-brain barrier penetration or oral absorption without the immediate need for an ionizable group.

Exploring Sterically Demanding Chemical Space in Fragment-Based Drug Discovery

The gem-dimethyl group adjacent to the thiophene ring introduces a unique steric environment, as quantified by its high molecular complexity score (189) [1]. This makes the compound an ideal building block for exploring 3D pharmacophores where a hindered, lipophilic moiety is desired to fill a hydrophobic pocket or to induce conformational constraints in a ligand, a feature not provided by simpler, more planar thiophene derivatives.

Reliable Procurement for Multi-Step Parallel Synthesis Libraries

Given its consistent 95% purity specification across multiple commercial sources, this compound is a reliable choice for medicinal chemistry groups running automated parallel synthesis or high-throughput experimentation [1]. The low variability in purity minimizes the risk of failed reactions or inconsistent yields across large compound libraries, providing a stable and predictable building block for SAR exploration.

Functionalizing at the Sterically Hindered Alpha-Carbon for Novel Enzyme Inhibitors

The steric hindrance of the gem-dimethyl group, as implied by its structural complexity, suggests that this compound is particularly well-suited for investigations into reactions that are sensitive to steric bulk, such as alpha-alkylation or alpha-arylation [1]. Researchers can specifically select this building block to design enzyme inhibitors that target a binding site with a narrow, sterically demanding access channel, where an unhindered analog might be a less effective binder.

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Higher LogP context
Passive membrane permeability assay
Sterically demanding fragment discovery
gem-Dimethyl steric bulk
3D pharmacophore modeling
Parallel synthesis library supply
Consistent purity supply
Batch reproducibility control
Alpha-carbon functionalization studies
Steric hindrance at alpha-carbon
Reaction condition optimization

Technical Documentation Hub

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23 linked technical documents
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